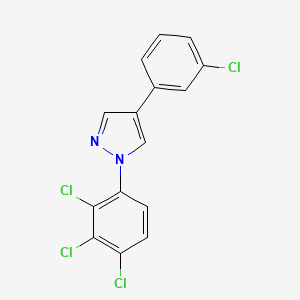

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl4N2/c16-11-3-1-2-9(6-11)10-7-20-21(8-10)13-5-4-12(17)14(18)15(13)19/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGLAKLAHAOORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=C(C(=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole typically involves the reaction of appropriate chlorophenyl hydrazines with diketones or their equivalents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyrazole derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Key Observations from Comparative Analysis

Lipophilicity and Bioavailability

- Methoxy-substituted derivatives (e.g., ) exhibit reduced lipophilicity, which may improve aqueous solubility and bioavailability.

Biological Activity

The compound 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound based on recent studies.

- Molecular Formula : C15H8Cl4N2

- Molecular Weight : 358.05 g/mol

- Structure : The compound features a pyrazole ring substituted with chlorinated phenyl groups, which significantly influences its biological activity.

Pharmacological Activity

Pyrazole derivatives, including this compound, have demonstrated a wide range of biological activities:

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures exhibited up to 85% inhibition in these assays at specific concentrations .

- Antimicrobial Activity : Research indicates that certain pyrazole derivatives possess significant antifungal and antitubercular activities. Compounds similar to this compound were effective against Mycobacterium tuberculosis H37Rv and various pathogenic fungi .

- Anticancer Potential : Pyrazoles have been investigated for their potential in cancer treatment. The modifications on the pyrazole scaffold can enhance its efficacy against various cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazole Ring : The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.

- Substitution Reactions : Chlorinated phenyl groups are introduced through electrophilic aromatic substitution or coupling reactions.

- Purification : The synthesized compounds are purified using techniques such as recrystallization or chromatography.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- A study evaluated a series of 3-(4-chlorophenyl) pyrazoles for their antifungal activity against four strains of fungi and found promising results .

- Another research focused on synthesizing novel pyrazole-NO hybrid molecules that demonstrated significant anti-inflammatory and antibacterial activities .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(3-chlorophenyl)-1-(2,3,4-trichlorophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, evidence from pyrazole derivatives (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde synthesis) highlights the use of copper-catalyzed click chemistry or Mannich reactions under inert atmospheres . Yield optimization often requires controlled temperatures (50–80°C), solvent selection (e.g., THF/water mixtures), and stoichiometric ratios of reactants. Column chromatography is typically used for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray diffraction (XRD) : Determines crystal packing and intermolecular interactions (e.g., evidence from single-crystal studies in pyrazole derivatives ).

- FT-IR : Identifies functional groups (e.g., C-Cl stretches at ~700 cm⁻¹, pyrazole ring vibrations) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substitution patterns .

- TEM : Assesses particle size and morphology for materials science applications .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in airtight containers at 2–8°C, away from ignition sources .

- Employ fume hoods to prevent inhalation of dust/volatiles.

- For spills, neutralize with inert adsorbents (e.g., sand) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation) enhance the compound’s bioactivity, and what experimental frameworks validate these effects?

- Methodology :

- Rational design : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to modulate electronic properties. Evidence from analogs (e.g., 5-(4-chlorophenyl)-3-trifluoromethyl derivatives) shows enhanced antimicrobial activity .

- In vitro assays : Test modified derivatives against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays .

- Molecular docking : Validate binding modes with protein targets (e.g., prostaglandin synthases) using software like AutoDock Vina .

Q. How do contradictory data in synthesis yields across studies arise, and what strategies resolve these discrepancies?

- Methodology :

- Source analysis : Compare reagent purity (e.g., copper sulfate catalyst grade in click chemistry ) and reaction scales (micro vs. bulk).

- Reproducibility checks : Replicate procedures under standardized conditions (e.g., inert gas flow rates, humidity control).

- Advanced analytics : Use HPLC to trace side products (e.g., regioisomers) that may reduce yields .

Q. What computational methods predict the compound’s environmental toxicity, and how are these models validated experimentally?

- Methodology :

- QSAR modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .

- Experimental validation : Perform OECD-compliant tests (e.g., Daphnia magna acute toxicity assays) to confirm model predictions .

Q. How can process control and simulation optimize large-scale synthesis while minimizing hazardous byproducts?

- Methodology :

- Flow chemistry : Implement continuous reactors to improve heat/mass transfer and reduce reaction times .

- PAT (Process Analytical Technology) : Use real-time FT-IR monitoring to detect intermediates and adjust parameters dynamically .

- Lifecycle assessment (LCA) : Quantify waste streams (e.g., chlorinated solvents) and substitute with greener alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.